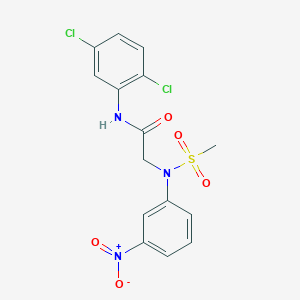![molecular formula C18H18ClFN2O2 B4541930 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE](/img/structure/B4541930.png)
1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE
Vue d'ensemble
Description
1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: This step involves the reaction of the piperazine ring with 3-chlorophenyl derivatives under basic conditions.
Attachment of the Fluorophenoxy Group: The final step involves the reaction of the intermediate compound with 4-fluorophenoxy derivatives to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(4-FLUOROPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a similar structure but lacks the fluorophenoxy group.
1-(4-Chlorophenyl)piperazine: Similar to the above compound but with the chlorine atom in a different position.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has an additional chloropropyl group attached to the piperazine ring.
The presence of the fluorophenoxy group in this compound makes it unique and may contribute to its specific biological activities and applications.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-2-1-3-16(12-14)21-8-10-22(11-9-21)18(23)13-24-17-6-4-15(20)5-7-17/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGHXAOUMGOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethylpiperidin-1-yl)[2-(propylsulfonyl)phenyl]methanone](/img/structure/B4541847.png)
![4-METHOXY-N-[4-(4-METHOXYBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE](/img/structure/B4541854.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4541859.png)
![2-[(4-biphenylyloxy)acetyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4541860.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4541875.png)
![(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B4541881.png)
![N-(3-CHLORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4541883.png)
![(5Z)-2-amino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4541890.png)
![5-[4-(allyloxy)benzylidene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4541897.png)
![Ethyl 5-acetyl-4-methyl-2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]thiophene-3-carboxylate](/img/structure/B4541905.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(4-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4541907.png)
![2-chloro-4-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B4541913.png)

![2-{3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4541928.png)
